Ethyl 2,5,6-trichloro-4-[(4-methylphenyl)sulfanyl]nicotinate
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Overview
Description
Ethyl 2,5,6-trichloro-4-[(4-methylphenyl)sulfanyl]nicotinate is a chemical compound with the molecular formula C15H12Cl3NO2S It is a derivative of nicotinic acid and contains multiple chlorine atoms, making it a chlorinated aromatic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2,5,6-trichloro-4-[(4-methylphenyl)sulfanyl]nicotinate typically involves the chlorination of nicotinic acid derivatives followed by the introduction of the ethyl ester group and the 4-methylphenylsulfanyl group. One common method involves the use of thionyl chloride (SOCl2) for chlorination, followed by esterification with ethanol in the presence of a catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate purification steps such as recrystallization and chromatography to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,5,6-trichloro-4-[(4-methylphenyl)sulfanyl]nicotinate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the compound into its corresponding thiol derivative.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) in methanol.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol derivatives.
Substitution: Amino or alkoxy derivatives.
Scientific Research Applications
Ethyl 2,5,6-trichloro-4-[(4-methylphenyl)sulfanyl]nicotinate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2,5,6-trichloro-4-[(4-methylphenyl)sulfanyl]nicotinate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cellular processes, leading to the disruption of metabolic pathways. Additionally, its chlorinated aromatic structure allows it to interact with DNA or proteins, potentially leading to cytotoxic effects .
Comparison with Similar Compounds
Similar Compounds
Pentachloropyridine: A perhalogenated pyridine derivative with broad applications in organic synthesis.
2,3,6-Trichloropyridine: A chlorinated pyridine derivative used as an intermediate in the synthesis of various organic compounds.
Uniqueness
Ethyl 2,5,6-trichloro-4-[(4-methylphenyl)sulfanyl]nicotinate is unique due to its combination of chlorinated aromatic structure and the presence of the 4-methylphenylsulfanyl group. This combination imparts specific chemical properties and reactivity, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C15H12Cl3NO2S |
---|---|
Molecular Weight |
376.7 g/mol |
IUPAC Name |
ethyl 2,5,6-trichloro-4-(4-methylphenyl)sulfanylpyridine-3-carboxylate |
InChI |
InChI=1S/C15H12Cl3NO2S/c1-3-21-15(20)10-12(11(16)14(18)19-13(10)17)22-9-6-4-8(2)5-7-9/h4-7H,3H2,1-2H3 |
InChI Key |
CWSZORMIDXUZHN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(N=C1Cl)Cl)Cl)SC2=CC=C(C=C2)C |
Origin of Product |
United States |
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